2-Isopropyl-2-oxazoline
Overview
Description
2-Isopropyl-2-oxazoline is a heterocyclic organic compound that belongs to the family of oxazolines. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its thermo-responsive properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
2-Isopropyl-2-oxazoline (also known as PiPrOx) is a reactive polymer that has been used as a starting material for the construction of more complex structures containing macromolecular components as well as specific molecules or desired functional groups . The primary targets of PiPrOx are these complex structures, where it plays a significant role in their formation and function.
Mode of Action
PiPrOx interacts with its targets through a highly effective ring-opening of the oxazoline pendant rings . This interaction allows for the required modification to be achieved by a simple addition reaction . The unique advantages of this polymer result from the presence of multiple reactive sites located in the side chains .
Biochemical Pathways
The biochemical pathways affected by PiPrOx are primarily related to the construction of complex structures containing macromolecular components . The polymer’s interaction with these structures can influence various downstream effects, including changes in their physical properties and functions.
Pharmacokinetics
It’s known that piprox exhibits a phase transition in aqueous solution at a temperature near human body temperature , which may influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of PiPrOx’s action are largely dependent on the specific molecules or functional groups with which it interacts. For example, when PiPrOx is conjugated with a tetraphenylethene derivative, it can control the thermal behavior of their fluorescence emission .
Action Environment
The action, efficacy, and stability of PiPrOx can be influenced by various environmental factors. For instance, its thermoresponsive behavior is sensitive to temperature changes . Additionally, the polymer’s reactivity and the effectiveness of its ring-opening mechanism can be affected by the pH and the presence of other reactive species in the environment .
Biochemical Analysis
Biochemical Properties
2-Isopropyl-2-oxazoline plays a role in biochemical reactions, particularly due to its thermoresponsive nature . It interacts with various biomolecules, including enzymes and proteins, through its multiple reactive sites located in the side chains . The nature of these interactions is largely dependent on the temperature, with the polymer exhibiting different behaviors below and above its lower critical solution temperature .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It is nontoxic to many cell lines, making it a valuable component in biomedical applications .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules and potential effects on enzyme activity and gene expression . Its thermoresponsive behavior allows it to undergo conformational changes that can affect these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is known to interact with enzymes and potentially affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that are influenced by its thermoresponsive behavior . It may interact with transporters or binding proteins, and its localization or accumulation could be affected by temperature changes .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropyl-2-oxazoline is typically synthesized through the cationic ring-opening polymerization of this compound monomers. This process involves the use of electrophilic initiators and nucleophilic terminators to control the polymerization . The reaction is carried out under controlled conditions to achieve the desired molecular weight and dispersity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale cationic ring-opening polymerization. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-2-oxazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, often using reagents like sodium azide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxazolone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide-substituted oxazolines
Scientific Research Applications
2-Isopropyl-2-oxazoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and copolymers. .
Biology: Utilized in the modification of proteins and peptides due to its biocompatibility and low toxicity.
Industry: Applied in the production of hydrogels, coatings, and adhesives due to its unique phase transition behavior
Comparison with Similar Compounds
Poly(N-isopropylacrylamide): Shares similar thermo-responsive properties but differs in its crystallization behavior.
Poly(2-ethyl-2-oxazoline): Exhibits similar chemical structure but has different solubility and thermal properties
Uniqueness: 2-Isopropyl-2-oxazoline is unique due to its specific LCST near body temperature, making it particularly suitable for biomedical applications. Its ability to form well-defined polymers with controlled molecular weight and dispersity further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-propan-2-yl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6-7-3-4-8-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEZUCIZWRDMSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25822-68-8 | |
Record name | Poly(2-isopropyl-2-oxazoline) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25822-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90340684 | |
Record name | 2-Isopropyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10431-99-9 | |
Record name | 2-Isopropyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10431-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isopropyl-2-oxazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Isopropyl-2-oxazoline?
A1: The molecular formula of this compound is C6H11NO, and its molecular weight is 113.16 g/mol.
Q2: How is poly(this compound) (PiPrOx) synthesized?
A: PiPrOx is synthesized via cationic ring-opening polymerization of this compound. This method allows for control over molecular weight and end-group functionality. [, , , , ]
Q3: Can the end-group functionality of PiPrOx be modified?
A: Yes, PiPrOx can be synthesized with various end-group functionalities, such as primary amino groups, acetal groups, and hydroxyl groups. This versatility allows for tailoring its properties and applications. [, , , , ]
Q4: What makes PiPrOx an interesting material for various applications?
A: PiPrOx is a thermoresponsive polymer, meaning its solubility in water changes with temperature. It exhibits a lower critical solution temperature (LCST) around 32-45 °C, making it suitable for applications requiring temperature-triggered responses. [, , , , , , , , ]
Q5: How does the molecular weight of PiPrOx affect its LCST?
A: Generally, increasing the molecular weight of PiPrOx leads to a decrease in its LCST. [, ]
Q6: Does the end-group functionality influence the LCST of PiPrOx?
A: Yes, hydrophobic end-group modifications, such as the addition of n-octadecyl chains, can significantly lower the LCST of PiPrOx. [, ]
Q7: Is PiPrOx prone to crystallization? If so, how does it affect its applications?
A: PiPrOx can crystallize both in solid state and from solutions, which can be detrimental for certain applications. Copolymerization with other monomers or selective hydrolysis can be used to reduce its tendency to crystallize. [, , ]
Q8: How does deuterium substitution in the solvent affect the phase transition of PiPrOx?
A: Replacing water (H2O) with deuterium oxide (D2O) slightly lowers the LCST of PiPrOx and broadens the temperature range of the phase transition. []
Q9: Can the phase transition behavior of PiPrOx be modified?
A: Yes, copolymerization with other monomers, such as 2-ethyl-2-oxazoline, allows for fine-tuning the LCST. Additionally, incorporating specific moieties, like uracil, can make the phase transition responsive to external stimuli like Hg2+ ions. [, , ]
Q10: What are the potential applications of PiPrOx in drug delivery?
A: PiPrOx's thermoresponsive properties make it suitable for developing drug delivery systems. Its ability to form micelles and encapsulate drugs, combined with its temperature-triggered release, makes it promising for targeted drug delivery. [, , ]
Q11: Can PiPrOx be used to stabilize nanoparticles?
A: Yes, PiPrOx can act as a stabilizing agent for nanoparticles, preventing aggregation and controlling their size. [, ]
Q12: Are there any studies on the biocompatibility of PiPrOx?
A: Yes, PiPrOx is generally considered biocompatible and non-toxic to many cell lines, making it suitable for biomedical applications. [, ]
Q13: What analytical techniques are used to characterize PiPrOx and its derivatives?
A: Various techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), Atomic Force Microscopy (AFM), Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS), Differential Scanning Calorimetry (DSC), and Transmission Electron Microscopy (TEM). [, , , , , , , , , , , , , , , , , , ]
Q14: Have any computational studies been conducted on PiPrOx?
A: Yes, molecular dynamics simulations have been used to understand the conformational changes during the heat-induced crystallization of PiPrOx in the solid state. []
Q15: Are there any studies on the environmental impact of PiPrOx?
A: While specific studies on PiPrOx's environmental impact are limited within the provided research, exploring its biodegradability and developing strategies for recycling and waste management are crucial for responsible use. []
Q16: What are some future directions for research on PiPrOx?
A: Further investigations into its biodegradability, long-term toxicity, and the development of efficient large-scale production methods are essential for its broader implementation. Exploring its potential in areas like gene delivery, biosensing, and stimuli-responsive materials remains a promising avenue for future research. [, , ]
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